molecular formula C12H15N B1391870 4-(2-Cyclohexenyl)-2-methylpyridine CAS No. 1187163-31-0

4-(2-Cyclohexenyl)-2-methylpyridine

Cat. No.: B1391870
CAS No.: 1187163-31-0
M. Wt: 173.25 g/mol
InChI Key: QWMKDIZYMOJOPB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Polycyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form a cornerstone of organic chemistry and are particularly prevalent in medicinal chemistry. researchgate.net The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgmdpi.comevitachem.com Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile building block in synthesis. prepchem.comchemicalbook.com

Strategic Importance of Pyridine and Cyclohexenyl Motifs in Organic Synthesis

The strategic importance of the pyridine motif in organic synthesis is well-established. rsc.orgmdpi.com The nitrogen atom imparts basicity and nucleophilicity, while also influencing the reactivity of the ring's carbon atoms. chemicalbook.com The pyridine ring can be readily functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions. acs.orgnih.govnih.gov The methyl group at the 2-position of the pyridine ring in the target molecule is also reactive and can undergo condensation and deprotonation reactions. wikipedia.orgchemicalbook.com

The cyclohexenyl motif is a valuable building block in its own right, providing a site of unsaturation that can participate in a wide range of chemical transformations. nih.gov The double bond can undergo addition reactions, and the allylic positions are susceptible to functionalization. The gain of resonance stabilization upon aromatization drives many reactions involving cyclohexadiene systems, a principle that can be extended to cyclohexenyl moieties. nih.gov The Diels-Alder reaction is a classic and powerful method for the synthesis of cyclohexene (B86901) derivatives. koreascience.kr

The combination of these two motifs in 4-(2-Cyclohexenyl)-2-methylpyridine suggests a molecule with multiple reactive sites, offering synthetic chemists a versatile platform for the construction of more complex molecules. The pyridine nitrogen can act as a ligand for metal catalysts, potentially directing reactions at the cyclohexenyl group, while the cyclohexenyl double bond offers a handle for further elaboration of the molecular scaffold.

Overview of Academic Research Trends Pertaining to this compound

While specific research literature on this compound is not abundant, broader research trends provide a context for its potential significance. There is considerable interest in the synthesis and application of substituted pyridines, with a focus on developing new catalytic methods for their preparation and functionalization. mdpi.comnih.govacs.org The development of novel ligands for catalysis is a major driver in this area, and pyridine-based structures are frequently explored for this purpose.

Furthermore, the catalytic dehydrogenation of cyclohexene and its derivatives to form aromatic compounds is an area of active research, driven by the importance of benzene (B151609) and its derivatives as chemical feedstocks. nih.govbohrium.comgoogle.comresearchgate.net While the reverse reaction is not the primary focus, the principles governing these transformations are relevant to understanding the stability and reactivity of the cyclohexenyl moiety in the target molecule.

Given these trends, research on this compound would likely focus on the development of novel synthetic routes to access this and related structures, the exploration of its reactivity at both the pyridine and cyclohexenyl moieties, and its potential application as a ligand in catalysis or as a scaffold for the synthesis of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohex-2-en-1-yl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMKDIZYMOJOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283130
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-31-0
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Strategies for 4 2 Cyclohexenyl 2 Methylpyridine and Its Analogues

Construction of the Pyridine (B92270) Core

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford a wide range of functionalized derivatives. acsgcipr.org

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of six-membered rings, including the pyridine nucleus. rsc.orgacsgcipr.org These reactions involve the combination of a diene and a dienophile to form a cyclic adduct, which can then be aromatized to the desired pyridine. acsgcipr.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool in organic synthesis for forming cyclohexene (B86901) derivatives. wikipedia.org While the direct application to form pyridines can be challenging due to the aromaticity of potential pyridine-based dienes, the hetero-Diels-Alder reaction, where one or more carbon atoms are replaced by heteroatoms, provides a more direct route. wikipedia.orgacs.org

In the context of pyridine synthesis, the aza-Diels-Alder reaction is particularly significant. This reaction typically involves the cycloaddition of an aza-diene (a diene containing a nitrogen atom) with a dienophile. rsc.orgresearchgate.net These reactions can be categorized into normal electron-demand and inverse electron-demand Diels-Alder reactions. acsgcipr.orgwikipedia.org

Normal Electron-Demand Aza-Diels-Alder: In this type, the aza-diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org

Inverse Electron-Demand Aza-Diels-Alder: This variant involves an electron-poor aza-diene and an electron-rich dienophile. acsgcipr.orgorganic-chemistry.org This approach is often successful for pyridine synthesis, utilizing electron-deficient systems like 1,2,4-triazines as the diene component. acsgcipr.org The initial cycloadduct often extrudes a small molecule like nitrogen gas to facilitate aromatization. acsgcipr.org

A convergent strategy for synthesizing multisubstituted pyridines involves the [4+2] cycloaddition of vinylallenes with arylsulfonyl cyanides, which generates isopyridine cycloadducts that can be converted to pyridines. acs.org Furthermore, ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes offers a mild and economical method for constructing highly substituted pyridines. acs.org

Reaction Type Diene Component Dienophile Component Key Features
Normal Electron-Demand Diels-Alder Electron-rich dieneElectron-poor alkene/alkyneLess common for direct pyridine synthesis due to diene aromaticity. acsgcipr.org
Inverse Electron-Demand Aza-Diels-Alder Electron-poor aza-diene (e.g., 1,2,4-triazine)Electron-rich dienophileOften successful, involves extrusion of a small molecule for aromatization. acsgcipr.orgorganic-chemistry.org
Vinylallene + Sulfonyl Cyanide VinylalleneArylsulfonyl cyanideForms isopyridine cycloadducts, leading to multisubstituted pyridines. acs.org
Ru-catalyzed Enamide + Alkyne EnamideAlkyneMild, economical, and highly regioselective for substituted pyridines. acs.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.comnih.gov These reactions are advantageous due to their simplicity, atom economy, and the ability to generate diverse molecular structures. bohrium.com Several classical and modern MCRs are employed for pyridine synthesis. acsgcipr.orgbohrium.com

One of the most well-known is the Hantzsch pyridine synthesis , which traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. acs.org A modified three-component Hantzsch approach utilizes an aromatic aldehyde, a 1,3-dicarbonyl compound, and a pre-formed enaminoester to produce non-symmetrically substituted pyridines. acs.org

The Guareschi-Thorpe reaction is another example, leading directly to the aromatic pyridine ring. acsgcipr.org MCRs often benefit from techniques like microwave heating or flow chemistry to improve reaction times and yields. acsgcipr.org A three-component synthesis of polysubstituted pyridines has also been developed through the Diels-Alder reactions of 2-azadienes, which are themselves formed via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov

Multicomponent Reaction Reactants Intermediate/Product Key Features
Hantzsch Pyridine Synthesis 2x β-ketoester, aldehyde, ammoniaDihydropyridine (requires oxidation)Classic, versatile method for symmetrical and unsymmetrical pyridines. acs.org
Guareschi-Thorpe Reaction VariesAromatic PyridineDirect formation of the aromatic ring. acsgcipr.org
Aza-Wittig/Diels-Alder Sequence Aldehyde, α,β-unsaturated acid, enaminePolysubstituted PyridineTwo-pot, three-component process for diverse pyridines. nih.gov

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines via cycloaddition reactions. The substitution pattern on both the diene and dienophile components significantly influences the orientation of the cycloaddition.

In Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the regiochemical outcome. organic-chemistry.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally lead to predictable regioselectivity in normal electron-demand reactions. organic-chemistry.org

For 3,4-pyridynes, which are highly reactive intermediates, regiocontrol in nucleophilic additions and cycloadditions can be achieved by introducing proximal halide or sulfamate (B1201201) substituents. nih.gov These substituents perturb the distortion of the pyridyne, thereby directing the regioselectivity of the reaction. nih.gov For instance, a C2 sulfamate group on a 3,4-pyridyne directs nucleophilic attack preferentially to the C4 position. nih.gov

Catalysis also plays a crucial role in controlling regioselectivity. For example, Lewis acid catalysts like Cu(II)-bis(oxazoline) can facilitate chelation, leading to impressive stereocontrol in the synthesis of chiral compounds. nih.gov Similarly, Ti²⁺ or Sn²⁺ can enhance the regioselectivity of [4+2] cycloadditions of N-sulfinyl dienophiles. nih.gov In the ruthenium-catalyzed cycloaddition of enamides and alkynes, excellent regioselectivity is observed, which has been rationalized through density functional theory (DFT) calculations. acs.org

Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying pyridine rings, minimizing the need for pre-functionalized starting materials. rsc.orgresearchgate.net However, the inherent electron-poor nature and the coordinating ability of the nitrogen atom in pyridine make direct and selective functionalization challenging. rsc.orgresearchgate.net

Despite these challenges, methods for the direct introduction of methyl groups onto the pyridine ring have been developed. A notable strategy involves the use of a transient activator. For example, a palladium-catalyzed diarylation of pyridines at the 2- and 6-positions has been achieved using dimethyl sulfate (B86663) as a transient activator in the presence of a copper co-catalyst. nih.gov This proceeds via an in situ generated N-methylpyridinium salt. nih.gov

While ortho- and para-C-H functionalization of pyridines are more common due to the electronic properties of the ring, meta-selective functionalization is a significant hurdle. researchgate.netnih.gov Recent advances have utilized dearomatization-rearomatization sequences to achieve meta-functionalization without the need for a directing group. nih.gov

Dearomatization-rearomatization strategies offer a unique and powerful approach to the functionalization of pyridines, particularly at positions that are difficult to access through conventional methods. researchgate.netresearchgate.net This strategy involves the temporary disruption of the pyridine's aromaticity to create a more reactive intermediate, which can then undergo functionalization before the aromaticity is restored. researchgate.net

One such method involves the reaction of pyridines with an activating agent, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a dearomatized intermediate like a 1,4-dihydropyridine (B1200194) derivative. researchgate.netacs.org This intermediate can then react with various electrophiles or radicals. researchgate.net Subsequent rearomatization, often promoted by an acid or an oxidizing agent, yields the functionalized pyridine. researchgate.netacs.org This approach has been successfully used for the C3-functionalization of pyridines. researchgate.net

Another example is the construction of 4H-quinolizin-4-ones from simple pyridines, which proceeds through the activation of the pyridine to an N-ylide, followed by a dearomative [3+2] cycloaddition and a rearomative ring expansion. rsc.org Copper-catalyzed dearomatization of pyridines has also been demonstrated, allowing for the synthesis of enantiomerically enriched piperidines. acs.orgnih.gov

This powerful strategy allows for the site-selective introduction of functional groups, expanding the toolbox for the synthesis of complex pyridine-containing molecules. acs.org

Cycloaddition Approaches for Substituted Pyridines

Introduction and Modification of the Cyclohexenyl Moiety

The cyclohexenyl group serves as a critical pharmacophore and a versatile synthetic handle. Advanced strategies for its introduction and subsequent modification are pivotal for creating diverse analogues with tailored properties. These methods move beyond simple attachments, focusing on the stereocontrolled functionalization of the pre-existing ring system.

Once the 4-(2-cyclohexenyl)-2-methylpyridine scaffold is assembled, further functionalization of the cyclohexenyl ring can provide access to a rich variety of derivatives. Stereoselective alkylation and arylation reactions that directly functionalize C-H bonds are at the forefront of synthetic innovation, offering atom-economical pathways to complex molecules. While direct application on this compound is not widely documented, principles from analogous systems demonstrate the potential of this approach.

For instance, iron-catalyzed stereoselective C-H alkylation has been developed for the synthesis of substituted indoles, creating both C-N axial chirality and a C-stereogenic center with high diastereo- and enantioselectivity. nih.gov This methodology, which utilizes a chiral N-heterocyclic carbene ligand, could conceptually be adapted to target the allylic C-H bonds on the cyclohexenyl moiety of the title compound. Such a reaction would offer a direct route to introducing new stereocenters on the carbocyclic ring, a significant advantage for structure-activity relationship (SAR) studies. A key challenge would be controlling the regioselectivity between the different allylic and vinylic positions on the cyclohexenyl ring.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl and vinyl-aryl compounds. These methods are central to constructing the core C-C bond between the pyridine and cyclohexenyl rings and for further derivatization.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org In the context of this compound analogues, the intramolecular Heck reaction (IMHR) offers a sophisticated strategy for constructing the cyclohexenyl ring itself, often leading to complex polycyclic systems. wikipedia.orglibretexts.org This approach is particularly valuable for generating tertiary and quaternary stereocenters with a high degree of control. chim.it

The IMHR proceeds by the coupling of an aryl or vinyl halide with an alkene tethered to it within the same molecule. wikipedia.orgnumberanalytics.com For example, a 4-halopyridine substrate bearing a suitable diene-containing side chain could undergo an intramolecular cyclization to form a fused or spirocyclic analogue of the target compound. The reaction's ability to tolerate a wide range of functional groups makes it suitable for late-stage modifications in the synthesis of complex molecules. nih.gov The regioselectivity of the cyclization (i.e., exo vs. endo closure) is a critical parameter that can be controlled by the length and nature of the tether connecting the reacting moieties. princeton.edu While intermolecular Heck reactions between a halopyridine and cyclohexene are feasible, the intramolecular variant represents a more advanced strategy for building molecular complexity. libretexts.org

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for linking the pyridine and cyclohexenyl fragments. The Suzuki-Miyaura and Negishi couplings are cornerstone reactions in this field. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of a halo-pyridine, such as 4-chloro- or 4-bromo-2-methylpyridine, with a cyclohexenylboronic acid or its ester derivatives. lookchem.comyoutube.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. semanticscholar.org The development of highly active catalysts, often employing bulky electron-rich phosphine (B1218219) ligands, has overcome many of the challenges associated with the coupling of nitrogen-containing heterocycles, which can sometimes inhibit the catalyst. organic-chemistry.org

The Negishi coupling offers a powerful alternative, reacting a halo-pyridine with an organozinc reagent, such as a cyclohexenylzinc halide. organic-chemistry.orgthermofisher.com This method is prized for its high reactivity and the ability to couple a wide variety of sp², sp³, and sp carbon centers. wikipedia.org The preparation of the requisite pyridyl zinc halides can be achieved through transmetallation or direct insertion of activated zinc into a halo-pyridine. orgsyn.org

Advanced palladium-catalyzed cyclization reactions can also be employed to construct the heterocyclic ring system itself. For example, palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives has been used to synthesize quinolin-2(1H)-ones, demonstrating a pathway to build up the aza-aromatic core. nih.gov More advanced techniques, such as the recently reported alkenyl-to-alkyl 1,4-Pd migration followed by intramolecular C-H activation, open doors to novel fused ring systems like bicyclo[4.2.0]octenes from cyclohexenyl precursors, showcasing the cutting edge of what is possible in scaffold synthesis. acs.org

Coupling ReactionPyridine SubstrateCyclohexenyl/Analogue PartnerCatalyst SystemYieldReference
Suzuki-Miyaura3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄99% organic-chemistry.org
Suzuki-Miyaura5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄82% organic-chemistry.org
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₃PO₄60% semanticscholar.org
Negishi2-Bromopyridine(5-Methyl-2-pyridyl)zinc chloridePd(PPh₃)₄86% orgsyn.org
NegishiAryl BromideAlkenyl Zinc BromideNi(acac)₂ / (i-Bu)₂AlH / PPh₃High wikipedia.org

Introducing chirality is a paramount goal in modern drug discovery. Asymmetric reactions that create stereocenters in a controlled manner are thus of immense interest.

A highly innovative and powerful strategy for the asymmetric synthesis of cyclohexenyl-pyridine analogues involves the catalytic dearomative addition of organometallics to the pyridine ring. This approach builds the chiral, partially saturated ring directly from the flat, aromatic precursor.

Groundbreaking work has established a general methodology for the enantioselective dearomative alkylation of pyridine derivatives using Grignard reagents. wikipedia.orgwikipedia.org The process involves the in-situ formation of an N-acylpyridinium salt from the starting pyridine. This activation step renders the pyridine ring sufficiently electrophilic to be attacked by a nucleophile. In the presence of a chiral copper(I) complex, the addition of an alkyl Grignard reagent proceeds with high regio- and enantioselectivity, affording chiral dihydro-4-pyridones in excellent yields (up to 98%) and with nearly perfect enantiomeric excess (ee). wikipedia.org

This method is notable for its operational simplicity and broad scope, tolerating a wide range of substituted pyridines and Grignard reagents. The resulting enantioenriched dihydropyridone products are versatile intermediates, serving as direct precursors to chiral piperidines and other complex aza-heterocycles, including structures analogous to this compound where the stereochemistry of the cyclohexenyl ring is precisely controlled from its inception.

Pyridine SubstrateGrignard ReagentCatalyst SystemYieldee (%)Reference
4-MethoxypyridineEthylmagnesium bromideCuBr·SMe₂, (R,R)-Ph-BPE98%99% wikipedia.org
4-Methoxy-3-methylpyridineEthylmagnesium bromideCuBr·SMe₂, (R,R)-Ph-BPE95%99% wikipedia.org
4-Methoxy-2-methylpyridineEthylmagnesium bromideCuBr·SMe₂, (R,R)-Ph-BPE96%98% wikipedia.org
4-Methoxypyridinen-Propylmagnesium chlorideCuBr·SMe₂, (R,R)-Ph-BPE97%99% wikipedia.org
4-MethoxypyridineCyclohexylmagnesium chlorideCuBr·SMe₂, (R,R)-Ph-BPE85%99% wikipedia.org
4-Methoxy-3,5-dimethylpyridineEthylmagnesium bromideCuBr·SMe₂, (R,R)-Ph-BPE96%99% wikipedia.org

Asymmetric Addition Reactions to Unsaturated Systems

Chiral Synthesis and Stereocontrol

Achieving stereocontrol is a paramount challenge in the synthesis of bioactive molecules. For analogues of this compound, where chirality can arise from the substituted cyclohexenyl ring, several powerful strategies have been developed to control the three-dimensional arrangement of atoms.

Asymmetric hydrogenation of the pyridine ring is a direct and powerful method for creating chiral piperidines and related saturated heterocycles. This transformation can be achieved with high efficiency and enantioselectivity through two main approaches: the use of chiral auxiliaries or catalysis with chiral metal complexes.

A conceptually novel and practical method involves the use of chiral oxazolidinones as auxiliaries. dicp.ac.cnnih.gov These auxiliaries can be attached to the pyridine ring, often through copper-catalyzed coupling with a halogenated pyridine. dicp.ac.cn The resulting N-substituted pyridine derivative then undergoes hydrogenation, where the chiral auxiliary directs the approach of hydrogen to one face of the pyridine ring, leading to a diastereoselective reduction. nih.gov A key advantage of this method is that the auxiliary can often be cleaved under the reaction conditions, a "traceless" removal that simplifies purification and allows the auxiliary to be recycled. dicp.ac.cnnih.gov For instance, hydrogenation of oxazolidinone-substituted pyridines using a Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst can produce chiral piperidines with high enantiomeric excess (ee). dicp.ac.cn This method is notable for its ability to generate multiple stereocenters with high control in a single step. dicp.ac.cn

Alternatively, transition metal catalysts featuring chiral ligands can directly hydrogenate prochiral pyridine derivatives enantioselectively. rsc.orgresearchgate.net Rhodium complexes with chiral phosphine ligands, such as TangPhos, have been successfully applied to the asymmetric hydrogenation of 3-substituted pyridine derivatives to synthesize chiral nipecotic acid derivatives. researchgate.net Similarly, iridium complexes are effective for the enantioselective hydrogenation of pyridinium (B92312) salts. researchgate.net These catalytic systems offer a more atom-economical approach by avoiding the installation and removal of a chiral auxiliary.

Below is a table summarizing results for the asymmetric hydrogenation of pyridine derivatives using a chiral auxiliary approach. dicp.ac.cn

EntrySubstrate (Pyridine Derivative)Catalystee (%) [b]Yield (%)
12-(N-Oxazolidinonyl)-pyridinePtO₂85>95
22-(N-Oxazolidinonyl)-pyridineRh/C92>95
32-(N-Oxazolidinonyl)-pyridinePd(OH)₂/C98>95
42-(N-Oxazolidinonyl)-3-methylpyridinePtO₂85>95
52-(N-Oxazolidinonyl)-5-bromopyridinePtO₂94>95
62-(N-Oxazolidinonyl)-3,5-dimethylpyridinePtO₂>99>95
Data derived from an auxiliary-based method for the asymmetric hydrogenation of substituted pyridines. dicp.ac.cn
[b] Enantiomeric excess determined by GC analysis of the N-trifluoroacetamide derivatives of the crude reaction products. dicp.ac.cn

Beyond hydrogenation, a variety of synthetic routes can introduce chirality in a diastereoselective or enantioselective manner. These methods are crucial for constructing the chiral centers in molecules like this compound.

One powerful strategy is the copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. researchgate.net This method allows for the highly enantioselective formation of a C-C bond, creating a chiral center. The reaction's success hinges on the use of a chiral diphosphine ligand in conjunction with a copper catalyst and Lewis acid activation of the otherwise poorly reactive alkenyl pyridine substrate. researchgate.net This approach demonstrates remarkable functional group tolerance and can be applied to a wide range of pyridine derivatives and Grignard reagents, affording access to diverse chiral pyridines with high yields and enantioselectivities. researchgate.net

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is another key method for diastereoselective synthesis. nih.gov In the context of synthesizing a cyclohexenyl moiety attached to a pyridine, a pyridine-containing dienophile could react with a suitable diene. The stereochemical outcome of such reactions can be controlled by using chiral catalysts, such as a Cu(II)-bis(oxazoline) complex, which chelates to the dienophile and directs the diene to attack from a specific face. nih.gov

Furthermore, direct, one-step methods for synthesizing highly substituted pyridines from N-vinyl or N-aryl amides have been developed. organic-chemistry.orgorganic-chemistry.org These reactions proceed by activating the amide with an agent like trifluoromethanesulfonic anhydride, followed by reaction with a π-nucleophile (such as an alkyne) and subsequent annulation to form the pyridine ring. organic-chemistry.org While not inherently asymmetric, this convergent approach could be adapted for enantioselectivity by using chiral reagents or catalysts.

The table below showcases results from the enantioselective copper-catalyzed alkylation of various alkenyl pyridines. researchgate.net

EntrySubstrateGrignard Reagentee (%) [c]Yield (%)
1(E)-2-(prop-1-en-1-yl)pyridineEtMgBr8987
2(E)-2-(but-1-en-1-yl)pyridineEtMgBr9386
3(E)-4-(prop-1-en-1-yl)pyridineEtMgBr8652
4(E)-4-(but-1-en-1-yl)pyridineEtMgBr8993
5(E)-2-styrylpyridineMeMgBr9559
Data derived from the enantioselective catalytic transformation of β-substituted alkenyl pyridines. researchgate.net
[c] Determined by chiral HPLC. researchgate.net

Memory of Chirality (MOC) is a fascinating stereochemical concept where the chiral information of a reactant is retained through a reaction sequence, even when the original stereocenter is temporarily destroyed to form a prochiral intermediate. princeton.edu This phenomenon relies on the formation of a conformationally locked, chiral intermediate that reacts to form the product faster than it undergoes racemization. princeton.edu

This principle is often observed in enolate chemistry. For example, deprotonation of a chiral α-substituted carbonyl compound can generate a conformationally chiral enolate. princeton.edu If the rotational barrier between the two planar, enantiomeric enolate conformations is high enough, subsequent alkylation can occur with high stereospecificity, effectively "remembering" the original chirality. princeton.edu

In the context of pyridine chemistry, MOC could be exploited in transformations involving chiral intermediates derived from substituted pyridines. For instance, transition-metal-catalyzed reactions involving optically active allylic derivatives can proceed with a memory of chirality. nih.gov A catalytic cycle might involve the formation of an optically active alkylidene-π-allyl metal intermediate from a chiral starting material. If this intermediate is stable towards racemization on the timescale of the reaction, it can react with a nucleophile to yield a product with high stereochemical fidelity, transferring the initial chirality. nih.gov The application of MOC offers a powerful tool for asymmetric synthesis without the need for an external chiral ligand or auxiliary, relying instead on the transient chirality of a reactive intermediate. princeton.edu

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pyridines, including enhanced safety, reproducibility, and scalability. nih.govinterchim.fr Mechanized systems, such as microwave flow reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and shorter reaction times compared to batch methods. nih.gov

The Bohlmann-Rahtz pyridine synthesis, a reaction between an ethynyl (B1212043) ketone and an enamine, is well-suited for continuous flow processing. nih.govinterchim.fr In a flow setup, reagents can be pumped through a heated tubing reactor, such as a 5 mL stainless steel coil, to produce the desired trisubstituted pyridine in a single, continuous operation without the need to isolate intermediates. nih.govinterchim.fr This method has been shown to faithfully reproduce the outcomes of microwave-assisted batch reactions, providing a reliable means for scaling up production. interchim.fr

Similarly, the Hantzsch dihydropyridine synthesis can be efficiently performed in a flow reactor. nih.gov These mechanized approaches are particularly valuable for multicomponent reactions, streamlining complex syntheses into a single, automated process. nih.gov

The following table compares a Bohlmann-Rahtz synthesis performed under flow conditions versus a traditional batch microwave reaction. interchim.fr

MethodReactorTemperature (°C)TimeYield (%)
Flow ChemistryFlowSyn™ 5 mL Steel Coil1205.00 min (residence)86
Batch MicrowaveCEM Discover®1205 min-
Data derived from the Bohlmann-Rahtz synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. interchim.fr

Iii. Mechanistic Elucidation of Reactions Involving 4 2 Cyclohexenyl 2 Methylpyridine Scaffolds

Fundamental Reactivity of the Pyridine (B92270) Nitrogen and Ring

The pyridine ring's reactivity is a nuanced interplay of its basicity, the electron-withdrawing nature of the nitrogen atom, and the influence of substituents. The presence of the 2-methyl group and the 4-(2-cyclohexenyl) group on the pyridine ring introduces additional electronic and steric factors that modulate its reactivity profile.

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). stackexchange.comresearchgate.net This deactivation is a consequence of both inductive effects and resonance, which reduce the electron density at the carbon atoms of the ring. stackexchange.com

When electrophilic attack does occur, it preferentially takes place at the C-3 (and C-5) position. researchgate.netquora.comquora.com This regioselectivity can be explained by examining the stability of the intermediate carbocations (arenium ions) formed during the reaction. Attack at the C-2, C-4, or C-6 positions results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. stackexchange.comquora.com In contrast, attack at the C-3 position allows the positive charge to be delocalized across the carbon atoms of the ring without placing a positive charge on the nitrogen, leading to a more stable intermediate. quora.comslideshare.net Therefore, electrophilic substitution on the 4-(2-Cyclohexenyl)-2-methylpyridine scaffold is predicted to occur at the C-3 or C-5 position.

Position of Electrophilic AttackStability of IntermediateReason for Stability/Instability
C-2, C-4, C-6Less StableA resonance structure places a positive charge on the electronegative nitrogen atom. stackexchange.comquora.com
C-3, C-5More StableThe positive charge is delocalized over the carbon atoms, avoiding the nitrogen atom. quora.comslideshare.net

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the C-2, C-4, and C-6 positions. stackexchange.comechemi.com The electron-withdrawing nitrogen atom makes these positions electron-deficient and thus prime targets for nucleophiles. brainly.comuoanbar.edu.iq

The mechanism involves the formation of a high-energy anionic intermediate (a Meisenheimer-type complex) where the aromaticity is temporarily broken. stackexchange.comechemi.com The stability of this intermediate is key to the reaction's feasibility. When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This delocalization provides significant stabilization to the intermediate, facilitating the substitution reaction. echemi.comquora.com Attack at the C-3 position does not allow for this stabilization, as the negative charge remains on the carbon atoms. stackexchange.comechemi.com For the this compound scaffold, the C-2 and C-6 positions are the most likely sites for nucleophilic attack. While the C-4 position is electronically activated, it is already substituted. There may be some selectivity between the C-2 and C-6 positions due to the steric hindrance of the methyl group at C-2. echemi.com

Position of Nucleophilic AttackStability of IntermediateReason for Stabilization
C-2, C-4, C-6More StableThe negative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comechemi.com
C-3, C-5Less StableThe negative charge cannot be delocalized onto the nitrogen atom. stackexchange.comechemi.com

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic π-system and is available for protonation, making pyridine a basic compound. wikipedia.org 2-Methylpyridine (B31789) (α-picoline) is a slightly stronger base than pyridine itself. wyzant.com This increased basicity is attributed to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom. wyzant.com The gas-phase basicity of 2-methylpyridine has been experimentally determined to be 917.3 kJ/mol. nist.gov

Protonation of the nitrogen atom has a profound effect on the reactivity of the pyridine ring. The resulting pyridinium (B92312) cation is even more electron-deficient and thus more deactivated towards electrophilic attack than the neutral pyridine. stackexchange.com However, this increased positive charge on the ring enhances its susceptibility to nucleophilic attack.

Reaction Mechanisms of Cycloaddition Processes

The pyridine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, although these reactions are generally less common than for carbocyclic aromatic compounds. acsgcipr.orgbaranlab.org The specific mode of cycloaddition and the reaction mechanism are highly dependent on the substituents on the pyridine ring and the nature of the reacting partner. acsgcipr.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. acsgcipr.org These reactions can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single transition state, or a stepwise mechanism involving the formation of an intermediate. mdpi.comresearchgate.netnih.gov

Concerted Pathway: This is the classic mechanism for the Diels-Alder reaction and is generally favored. It proceeds through a highly ordered, cyclic transition state and is typically stereospecific. mdpi.com

Stepwise Pathway: In some cases, particularly with highly polarized reactants, the reaction may proceed through a stepwise mechanism. mdpi.com This can involve the formation of either a zwitterionic or a diradical intermediate. The potential for a stepwise mechanism increases when the electronic demands of the diene and dienophile are significantly different. nih.gov

For pyridine derivatives, inverse-electron-demand Diels-Alder reactions, where the pyridine ring acts as the diene component, are often more successful than normal-electron-demand reactions. acsgcipr.org

In stepwise cycloaddition reactions, the nature of the intermediate is crucial.

Zwitterionic Intermediates: These are species that contain both a positive and a negative charge on different atoms. They are more likely to form in polar reactions where there is a significant charge transfer between the diene and dienophile. mdpi.comurl.edu The formation of zwitterionic intermediates can sometimes lead to a loss of stereospecificity. researchgate.net

Diradical Intermediates: These intermediates contain two unpaired electrons. They are more common in non-polar, stepwise cycloadditions. mdpi.comurl.eduuab.cat Theoretical studies have been employed to distinguish between zwitterionic and diradical character in cycloaddition intermediates. url.edu An unusual zwitterionic diradical intermediate has been observed in certain photochemical reactions. nih.gov

The specific pathway and the nature of any intermediates in cycloaddition reactions involving the this compound scaffold would depend on the reaction conditions and the electronic properties of the reacting partner.

Metal-Mediated and Catalytic Reaction Mechanisms

Transition metal catalysis provides a powerful toolkit for the functionalization of the this compound core. The pyridine nitrogen atom and the cyclohexenyl double bond serve as key coordination sites, directing the metal catalyst to specific C-H bonds and enabling a range of transformations.

The selective activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. In the context of the this compound scaffold, the pyridine moiety often acts as a directing group, facilitating the activation of specific C-H bonds through the formation of stable cyclometalated intermediates. rsc.org This chelation-assisted strategy is highly effective for functionalizing unreactive C-H bonds. rsc.org

The regioselectivity of C-H activation is a critical aspect, often influenced by electronic and steric factors. For instance, in pyridine derivatives, the nitrogen atom can direct a metal catalyst to the ortho C-H bonds, leading to the formation of five- or six-membered metallacycles. rsc.org However, the inherent electronic properties of the pyridine ring can also play a significant role. The lone pair on the nitrogen atom can create electronic repulsion with the polarized C-Pd bond, potentially inhibiting C-2(6) arylation. nih.gov Conversely, the presence of electron-withdrawing groups on the pyridine ring can enhance the acidity of certain C-H bonds, thereby facilitating their activation. nih.gov

Research into related systems, such as 2-phenylpyridine (B120327), has provided valuable insights into the mechanisms of C-H activation. nih.gov Plausible mechanisms often involve the initial formation of a palladacycle intermediate through chelation-directed C-H activation. nih.gov Subsequent steps, such as oxidative addition and reductive elimination, lead to the final functionalized product. nih.gov The specific pathway can be influenced by the nature of the reactants and catalysts. For example, a radical pathway has been identified as favorable in the PdCl2-catalyzed methylation of 2-phenylpyridine using tert-butyl peroxide. researchgate.net

The table below summarizes key findings on the selectivity of C-H activation in pyridine-containing systems.

Catalyst SystemSubstrate TypeObserved SelectivityMechanistic Insights
Pd(OAc)2/Ligand2-ArylpyridinesOrtho-C-H functionalization of the aryl ringChelation-assisted C-H activation via palladacycle formation. nih.gov
PdCl2/t-BuOOH2-PhenylpyridineMethylation at the ortho-position of the phenyl ringA combination of a radical pathway and a non-radical pathway is proposed. researchgate.net
Pd(OAc)2/P(n-Bu)Ad23-NitropyridineC-4 arylation favored over C-5Electronic effects of the nitro group increase the acidity of the C-4 C-H bond. nih.gov
Rh/Ir-PBP Pincer ComplexesPyridineSelective C-H activation at the 2-positionFormation of a bridging 2-pyridyl ligand between the metal and boron. rsc.org

C-H Activation Mechanisms and Selectivity

Role of Solvent and Ancillary Ligands

The solvent and ancillary ligands are not mere spectators in C-H activation reactions; they play a crucial role in determining the reaction's efficiency and selectivity. researchgate.net Solvents can influence the reaction profile both chemically and energetically, facilitating the formation of the desired product. researchgate.net For instance, in certain palladium-catalyzed reactions, acetic acid has been shown to be an effective solvent for promoting ortho-C-H activation. researchgate.net

Ancillary ligands, which are ligands other than the substrate that are coordinated to the metal center, are instrumental in tuning the catalyst's reactivity and selectivity. acs.org The steric and electronic properties of these ligands can have a profound impact on the outcome of the reaction. pitt.edu For example, the use of different phosphine (B1218219) ligands can lead to different regioselectivities in the direct arylation of pyrazolo[1,5-a]pyrimidines. mdpi.com In some cases, the substrate itself can act as a ligand, influencing the site selectivity of the C-H activation. scilit.com

Studies on Cp*Ir(III) complexes have demonstrated that the nature of the ancillary ligand significantly influences the mechanism of catalytic H/D exchange. sfasu.edu Electron-donating ligands promote the formation of iridium hydrides, which are key intermediates in the catalytic cycle, while weakly donating ligands can support catalysis in different solvent systems. sfasu.edu The choice of ligand can also affect the rate of reaction, with less sterically bulky ligands sometimes leading to faster reactions. nih.gov

The following table highlights the influence of solvent and ancillary ligands on C-H activation.

Catalyst SystemSolventAncillary LigandEffect on Reaction
Pd(OAc)2Acetic AcidPyridyliminePromotes ortho-C-Hnaphthyl activation. researchgate.net
CpIr(III) ComplexesMethanol-d4PMe3, NHC (electron-donating)Promotes formation of Ir hydrides, crucial for H/D exchange. sfasu.edu
CpIr(III) ComplexesAcetic Acid-d44-t-butylpyridine (weakly donating)Supports efficient H/D exchange catalysis. sfasu.edu
Pd(OAc)2/LigandTolueneP(n-Bu)Ad2Facilitates C-4 arylation of 3-nitropyridine. nih.gov

Palladium-catalyzed ring expansion reactions represent a powerful strategy for the synthesis of medium-sized rings, which are prevalent in many natural products and bioactive molecules. While specific examples involving the this compound scaffold are not extensively documented in the provided search results, the general principles of palladium-catalyzed ring expansion can be extrapolated.

These reactions often proceed through a mechanism involving the formation of a π-allylpalladium intermediate. nih.gov In the case of allenylcyclobutanols, for example, hydropalladation of the allene (B1206475) moiety generates a π-allylpalladium species that can undergo a Wagner-Meerwein shift, leading to ring expansion. nih.gov Similarly, palladium-catalyzed ring-opening reactions of cyclopropenones with vinyl epoxides proceed through a zwitterionic π-allyl palladium intermediate, which triggers the ring opening of the cyclopropenone. acs.org

The concept of migratory shifts is central to these transformations. A migratory shift involves the movement of a group from one atom to another within a molecule. In the context of palladium catalysis, this can involve the migration of an alkyl or aryl group to a coordinated π-system. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the palladium catalyst and the ligands employed. nih.gov

The role of ligands in transition metal catalysis is multifaceted and crucial for achieving high reactivity and selectivity. acs.orgpitt.edu Ligands can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity. researchgate.netresearchgate.net The design of "privileged" ligand scaffolds that are effective in a wide range of reactions has been a major focus of research. acs.org

In the context of palladium-catalyzed C-H functionalization, the development of suitable ligand scaffolds has been a key challenge. acs.org Mono-N-protected amino acid ligands, for instance, have shown remarkable effectiveness in directing C(sp³)–H activation. acs.org Chiral pyridine-derived ligands have also attracted significant interest for their potential in asymmetric catalysis. acs.orgacs.org The development of tunable chiral pyridine frameworks has enabled enantioselective C-H borylation reactions. acs.org

The electronic properties of pyridine ligands, such as their basicity, can be correlated with the catalytic efficiency of the corresponding metal complexes. acs.org In some cases, an increase in reaction yield has been observed when Pd(II) complexes with more basic pyridine ligands are used as catalysts. acs.org However, steric effects can also play a significant role, particularly with substituted pyridines. acs.org

The table below illustrates the diverse effects of ligands in transition metal catalysis.

Catalyst SystemLigand TypeReaction TypeLigand Effect
Pd(II)Mono-N-protected amino acidsC(sp³)–H activationHighly effective in directing C-H activation. acs.org
Ir(I)Chiral N,B-bidentate pyridineC–H borylationEnables enantioselective desymmetrizing C–H borylation. acs.org
Ni(0)Chiral 2,2′-bipyridineReductive addition, Ullmann coupling, carboxylationHigh efficiency and enantioselectivity. acs.org
Pd(II)Substituted PyridinesCross-couplingCatalytic efficiency can correlate with ligand basicity. acs.org

Photochemical Reaction Mechanisms

Photochemistry offers a unique avenue for accessing reactive intermediates and reaction pathways that are not readily accessible through thermal methods. nih.gov The absorption of light by a molecule can lead to the formation of an electronically excited state with altered reactivity, enabling transformations such as cyclizations, rearrangements, and substitutions. nih.govchim.it

Photochemical reactions of pyridine and its derivatives often involve radical intermediates. youtube.comrsc.org For example, the photosubstitution of pyridine with cyclohexane (B81311) to yield 2- and 4-cyclohexylpyridine (B3047270) proceeds via a radical mechanism. rsc.org Similarly, the photochemical reactions of 2- and 4-picoline with cyclohexane lead to the formation of cyclohexylated products, suggesting the involvement of a common radical intermediate. rsc.org

The generation of radicals can be initiated by the photolysis of a suitable precursor. For instance, the photolysis of aryl azides generates highly reactive nitrene radicals, which can undergo a variety of subsequent reactions. lew.ro In the presence of a hydrogen donor, these nitrenes can form anilino or primary amine groups. lew.ro Diacyl peroxides and peresters can also serve as precursors for alkyl radicals under photochemical conditions, enabling the para-selective alkylation of pyridines. rsc.org

The nature of the excited state (singlet or triplet) can influence the course of the reaction. In many photochemical reactions involving α,β-unsaturated ketones, intersystem crossing from an initial singlet excited state to a more stable triplet state is a key step. nih.gov This triplet state can then react with other molecules to form biradical intermediates, which ultimately lead to the final products. nih.gov The use of triplet quenchers can help to elucidate the involvement of triplet excited states in a given reaction. nih.gov

The following table provides examples of radical processes in the photosubstitution of pyridine derivatives.

SubstrateReactant/ConditionsProduct(s)Mechanistic Feature
PyridineCyclohexane, UV light2- and 4-CyclohexylpyridineRadical substitution mechanism. rsc.org
2- and 4-PicolineCyclohexane, UV light4- and 6-Cyclohexyl-2-picolineReaction proceeds through a common radical intermediate. rsc.org
PyridineDiacyl peroxides/peresterspara-Alkylated pyridinesFormation of alkyl radicals from the peroxide/perester. rsc.org
Aryl azidesUV lightAnilino/amine derivativesGeneration of nitrene radicals upon photolysis. lew.ro

Ring-Opening and Ring Contraction Mechanisms of Pyridine and Related Heterocycles

The transformation of the pyridine ring, a fundamental heterocyclic scaffold, through ring-opening and ring-contraction reactions represents a significant area of chemical research. These processes are crucial for the functionalization of pyridine derivatives and for the synthesis of novel heterocyclic and carbocyclic structures. Understanding the intricate mechanisms governing these transformations is essential for controlling reaction outcomes and designing synthetic pathways. The cleavage of carbon-nitrogen (C-N) bonds within the aromatic pyridine ring is a key step in industrial processes like hydrodenitrogenation (HDN) for fuel purification. acs.orgnih.gov Studies on these mechanisms, often conducted under harsh conditions of high temperature and pressure, are challenging, making molecular-level investigations that reveal new mechanistic possibilities highly valuable. acs.orgnih.gov

Recent research has unveiled several distinct mechanisms for the ring-opening and contraction of pyridine and its derivatives, involving metal complexes, radical species, and photochemical or electrochemical induction. These studies provide a foundational understanding applicable to substituted pyridines, including scaffolds like this compound.

Metal-Mediated Ring-Opening and Contraction

Transition metal complexes have been shown to facilitate the ring-opening of pyridine heterocycles under relatively mild conditions. One extensively studied mechanism involves the coordination of pyridine-containing ligands, such as 2,2′-bipyridine (bipy) or 1,10-phenanthroline (B135089) (phen), to a metal center, like Rhenium(I). acs.orgnih.gov Computational and experimental studies have elucidated a multi-step pathway:

Nucleophilic Attack and Dearomatization : The process can be initiated by the addition of a nucleophile. For instance, in a Re(I) complex, an internal nucleophile generated by deprotonation of a co-ligand attacks the pyridine ring. acs.org This leads to a C-C coupling product and the loss of aromaticity in the pyridine ring. acs.org

Deprotonation and Ring Contraction : Subsequent deprotonation of the now dearomatized pyridine ring is a critical step that induces ring contraction. acs.orgnih.gov This contraction involves the formation of a new C-C bond within the original pyridine ring structure, leading to the extrusion of the nitrogen atom. acs.org

C-N Bond Cleavage : The ring contraction triggers the cleavage of a C-N bond, effectively opening the original heterocyclic ring. acs.orgnih.gov

Rearrangement/Further Reaction : The resulting open-chain or rearranged species can then undergo further reactions, such as methylation on the extruded nitrogen atom. acs.org

A schematic representation of this mechanism for a bipyridine ligand is detailed in the table below.

StepDescriptionKey Intermediates
1 C–C coupling between an internal nucleophile and the C6 atom of the bipy ligand.Dearomatized C–C coupling product.
2 Methylation on the nitrogen atom (N1) of the dearomatized pyridine ring.N-methylated dearomatized intermediate.
3 Deprotonation of the bipy C6–H group.Deprotonated intermediate.
4 Ring contraction via C2–C6 bond formation.Bicyclic intermediate with a five-membered ring fused to an N-methylated aziridine. acs.org
5 Cleavage of the N1–C2 or N1–C6 bond.Ring-opened species.
6 Second methylation on the extruded nitrogen atom.Final ring-opened product.
This table summarizes the proposed mechanism for the ring-opening of a 2,2′-bipyridine ligand coordinated to a Re(I) complex. acs.org

Another distinct metal-mediated mechanism involves the reaction of pyridines with a transient titanium alkylidyne complex. acs.orgfigshare.com This process proceeds through a proposed concerted [2+2] cycloaddition followed by a ring-opening σ-bond metathesis to generate a metallaazabicycle. acs.org Kinetic studies indicate that this C-N activation follows a pseudo-first-order process in titanium, with α-hydrogen abstraction being the rate-determining step. acs.orgfigshare.com

Ring Contraction Induced by Radical Species

The reaction of pyridine with highly reactive species, such as excited nitrogen atoms (N(²D)), provides another pathway for ring transformation. acs.orgchemrxiv.org Combined experimental and theoretical studies have unveiled a mechanism that primarily leads to ring-contracted products. acs.orgchemrxiv.orgchemrxiv.org The reaction is initiated by the barrierless addition of the N(²D) atom to the pyridine ring, forming bridged intermediates. acs.orgchemrxiv.org The nitrogen atom then "slides" into the ring, leading to the formation of 7-membered ring structures. These structures are not stable and evolve predominantly through ring-contraction mechanisms to yield five-membered ring radical products. acs.orgchemrxiv.org

The major product channels and their branching fractions from the reaction of N(²D) with pyridine have been determined through a combination of crossed molecular beam experiments and theoretical calculations.

Product ChannelProductsBranching Fraction (BF)
Ring Contraction C₄H₄N (pyrrolyl) + HCN (hydrogen cyanide)0.61 ± 0.20 acs.orgchemrxiv.org
Ring Contraction C₃H₃N₂ (1H-imidazolyl/1H-pyrazolyl) + C₂H₂ (acetylene)0.11 ± 0.06 acs.orgchemrxiv.org
H-Displacement C₅H₄N₂ (7-membered ring molecules or pyrrole (B145914) carbonitriles) + H0.28 ± 0.10 acs.orgchemrxiv.org
This table presents the dominant product channels and their experimentally derived branching fractions for the reaction of N(²D) with pyridine. acs.orgchemrxiv.org

Photochemical and Electrochemical Ring Contractions

Alternative methods for inducing ring contraction in heterocyclic systems include photochemical and electrochemical approaches. A visible light-mediated ring contraction has been described for α-acylated saturated heterocycles, including piperidine (B6355638) derivatives, which are the saturated counterparts of pyridines. nih.gov The proposed mechanism involves a Norrish type II 1,5-hydrogen atom transfer (HAT) from the excited triplet state of the ketone, which generates a 1,4-diradical. This is followed by homolytic C–N bond fragmentation and a subsequent intramolecular Mannich-type reaction to yield the ring-contracted cyclopentane (B165970) product. nih.gov

Furthermore, an electrochemical method has been developed for the ring-contraction of Hantzsch esters and their corresponding pyridine derivatives into polysubstituted pyrroles. rsc.org This transformation involves the formal extrusion of ethyl acetate (B1210297) from the pyridine ring and proceeds through an unusual 4-electron continuous reduction, leading to an anionic dearomatization/ring-contraction/rearomatization pathway. rsc.org These methods highlight the diverse strategies available for manipulating heterocyclic cores.

Iv. Computational and Theoretical Chemistry Studies of 4 2 Cyclohexenyl 2 Methylpyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to predict molecular properties from first principles.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent balance of computational cost and accuracy. DFT calculations are routinely used to determine the ground state properties of pyridine (B92270) derivatives. nih.govnih.gov

For 4-(2-Cyclohexenyl)-2-methylpyridine, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. Common functional and basis set combinations for this purpose include B3LYP/6-31G(d) or PBE0/6-31+G(d,p). researchgate.netredalyc.org

From a standard DFT calculation, several key properties can be extracted:

Optimized Molecular Geometry: This includes precise predictions of bond lengths, bond angles, and dihedral angles, defining the molecule's 3D structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of reaction.

Table 1: Illustrative Ground State Properties of a Substituted Pyridine Calculated via DFT

This table presents typical data obtained from a DFT (B3LYP/6-311G**) calculation for a representative pyridine derivative, demonstrating the types of properties that would be determined for this compound.

PropertyCalculated Value
Total Energy (Hartree)-441.5
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.98
HOMO-LUMO Gap (eV)5.23
Dipole Moment (Debye)2.15

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameterization. wikipedia.orgdtic.mil The foundational ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation—the way electrons interact and influence each other's motion.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically account for electron correlation. researchgate.netepfl.ch While computationally more demanding than DFT, these higher-level theories are often used as benchmarks to validate the results of more approximate methods for smaller, related molecules. For a molecule like this compound, such methods could be used to obtain highly accurate energies for specific conformations or to study systems where DFT might be less reliable.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of all relevant stationary points: reactants, intermediates, transition states, and products. researchgate.net

A typical procedure involves:

Optimizing the geometries of the reactants and products.

Proposing a plausible transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Performing a TS optimization. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.orgrsc.org

The difference in energy between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier corresponds to a faster reaction rate. rsc.org For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the cyclohexenyl double bond, DFT calculations can be used to compute these energy profiles and predict relative reaction rates.

When a reaction can lead to multiple products, computational analysis of the reaction pathways can predict which product will be favored.

Kinetic Control: The product that forms the fastest is the kinetic product. This product's formation pathway has the lowest activation barrier.

By calculating the complete energy profiles for all possible reaction pathways, chemists can determine the conditions under which a reaction is likely to be under kinetic or thermodynamic control. If a reaction is run at low temperatures for a short time, the kinetic product is often favored. At higher temperatures with longer reaction times, the system can reach equilibrium, and the more stable thermodynamic product will dominate.

Spectroscopic Property Prediction through Computational Modeling

Computational methods can predict various types of spectra, which is extremely useful for confirming the identity and structure of a synthesized compound. The comparison between calculated and experimental spectra serves as a powerful validation tool. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. dntb.gov.uaacs.orgimist.ma By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. conicet.gov.arrsc.org This allows for direct comparison with experimental data to confirm structural assignments.

Vibrational (IR) Spectroscopy: The same frequency calculation used to confirm transition states also provides the vibrational modes of a stable molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental IR spectra.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. researchgate.netacs.orgresearchgate.net These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and can be used to understand the electronic transitions occurring within the molecule, such as π → π* transitions in the pyridine ring.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Methylpyridine Derivative

This table shows a representative comparison between experimental ¹³C NMR chemical shifts and those calculated using the GIAO method at the B3LYP/6-31G(d) level for a related compound, illustrating the predictive power of computational spectroscopy.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C2 (Pyridine)157.7158.1-0.4
C3 (Pyridine)123.1124.0-0.9
C4 (Pyridine)135.8136.2-0.4
C5 (Pyridine)120.5121.3-0.8
C6 (Pyridine)149.2149.9-0.7
Methyl Carbon24.124.5-0.4

V. Spectroscopic Characterization and Structural Elucidation of 4 2 Cyclohexenyl 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-(2-cyclohexenyl)-2-methylpyridine, offering unparalleled insight into the molecular framework.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial and fundamental data for structure assignment. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). For instance, the aromatic protons on the pyridine (B92270) ring and the vinylic, allylic, and aliphatic protons on the cyclohexenyl moiety exhibit characteristic chemical shifts. chemicalbook.comresearchgate.net The methyl group on the pyridine ring typically appears as a singlet in a distinct region of the spectrum. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments within the molecule. wizeprep.comdocbrown.info The chemical shifts of the carbon atoms in the pyridine ring, the double bond of the cyclohexenyl group, and the methyl group provide crucial information for initial structural proposals. np-mrd.orgnp-mrd.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of this compound and its derivatives. youtube.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduwikipedia.org It is instrumental in tracing the connectivity of protons within the cyclohexenyl ring and establishing the relative positions of substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.org By linking the proton signals to their attached carbons, HSQC provides definitive one-bond connectivity information, greatly simplifying the assignment of both ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). sdsu.eduwikipedia.org HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the cyclohexenyl ring to the pyridine moiety, and confirming the position of the methyl group. youtube.com

A representative, though general, table of expected NMR data is provided below. Actual chemical shifts will vary depending on the specific derivative and solvent used.

Proton (¹H) Chemical Shift (ppm) Multiplicity Carbon (¹³C) Chemical Shift (ppm)
Pyridine H7.0-8.5mPyridine C120-160
Cyclohexenyl (vinylic) H5.5-6.0mCyclohexenyl (vinylic) C120-140
Cyclohexenyl (allylic) H2.0-3.0mCyclohexenyl (aliphatic) C20-40
Methyl H2.3-2.6sMethyl C18-25

Data is generalized and may not represent a specific isomer or derivative.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the conformational dynamics of molecules, such as the ring inversion of the cyclohexenyl group in this compound. nih.gov By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational changes. nih.gov For the cyclohexenyl moiety, this can provide information on the equilibrium between different half-chair conformations.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte. acs.orgmdpi.com By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. acs.org Furthermore, qNMR can be employed to determine the ratio of stereoisomers in a mixture, provided that there are resolved signals for each isomer in the NMR spectrum.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For chiral derivatives of this compound, X-ray crystallography can unambiguously establish the spatial arrangement of atoms and the configuration of stereocenters. This technique is crucial for correlating the spectroscopic data with the precise molecular architecture.

Mass Spectrometry (ESI-MS, HR-ESI-MS, GC-MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. dtic.milmassbank.eu

High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures and provides characteristic fragmentation patterns upon electron ionization, which can aid in structural elucidation. spectroscopyonline.com The fragmentation patterns can reveal information about the different structural components of the molecule. nih.govnih.gov

A table of expected mass spectral data is presented below:

Ion Description
[M+H]⁺Protonated molecule
[M]⁺Molecular ion (in GC-MS)
Fragment ionsResulting from the cleavage of bonds within the molecule

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic cyclohexenyl ring. nist.govnist.gov The C=C stretching vibrations of the aromatic ring and the cyclohexenyl double bond, as well as the C-N stretching of the pyridine ring, will also be present. spectrabase.com

Raman Spectroscopy : Raman spectroscopy can also provide information about these vibrational modes. nih.govresearchgate.net It is particularly sensitive to non-polar bonds and can be a useful complementary technique to IR for a more complete vibrational analysis.

A summary of expected vibrational frequencies is provided in the table below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=C (aromatic)Stretching1450-1600
C=C (alkene)Stretching1640-1680
C-N (pyridine)Stretching1300-1400

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

A comprehensive search of available scientific literature and spectral databases did not yield specific UV-Visible spectroscopic data for the compound this compound. Research detailing the experimental determination of its absorption maximum (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) is not publicly available.

In the absence of direct experimental data for this compound, a qualitative discussion of the expected UV-Visible spectroscopic properties can be offered based on the principles of electronic transitions in related heterocyclic and conjugated systems.

The structure of this compound incorporates a pyridine ring, which is an aromatic heterocycle, and a cyclohexenyl group at the 4-position. The pyridine ring itself exhibits characteristic UV absorptions due to π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at shorter wavelengths. The n→π* transitions, resulting from the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths. For pyridine in a non-polar solvent, these bands are observed around 251 nm and 270 nm, respectively.

The presence of substituents on the pyridine ring can significantly influence the position and intensity of these absorption bands. The methyl group at the 2-position is an alkyl substituent and is expected to cause a small bathochromic (red) shift of the absorption maxima.

The 2-cyclohexenyl group at the 4-position introduces a C=C double bond. If this double bond were in conjugation with the pyridine ring's π-system, a significant bathochromic shift and an increase in the intensity of the π→π* transition would be expected. Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. However, in this compound, the double bond within the cyclohexenyl ring is not directly conjugated with the pyridine ring. The linkage is through a sp³-hybridized carbon atom, which isolates the two π-systems.

Therefore, the UV-Visible spectrum of this compound is expected to be largely a superposition of the absorptions of the 2-methylpyridine (B31789) chromophore and the isolated cyclohexenyl chromophore. The pyridine moiety would exhibit its characteristic π→π* and n→π* transitions, with a slight red shift due to the alkyl substituents. The isolated double bond of the cyclohexenyl ring would have a π→π* transition at a much shorter wavelength, likely below the typical measurement range of standard UV-Vis spectrophotometers (~200 nm).

To provide a more concrete analysis and a data table, experimental studies on the synthesis and spectroscopic characterization of this compound would be required. Such research would enable the precise determination of its λmax values and the assignment of its electronic transitions, providing valuable insight into the electronic structure of this particular molecule.

Vi. Synthetic Transformations and Chemical Derivatization of 4 2 Cyclohexenyl 2 Methylpyridine

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring, a heteroaromatic system, is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions. The presence of a methyl group at the 2-position and a cyclohexenyl group at the 4-position influences the regioselectivity and reactivity of these transformations.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atom in the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). chemicalforums.comarkat-usa.org The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the reactivity of the ring's substituents. arkat-usa.orgresearchgate.netorganic-chemistry.orgscripps.edu For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) derivatives can be achieved with a mixture of acetic acid and H2O2. chemicalforums.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. A common method involves the use of samarium diiodide in the presence of water, which can rapidly reduce pyridine and its derivatives at room temperature. clockss.org For instance, methylpyridines can be reduced to the corresponding methylpiperidines in high yields using this system. clockss.org Other methods for the partial reduction of pyridinium (B92312) salts to dihydropyridines have also been developed, utilizing reagents like amine boranes or a two-electron reduction mediated by di-tert-butylbiphenyl (DBB). nih.govrsc.orgresearchgate.net The choice of reducing agent and reaction conditions can allow for the selective reduction of the pyridine ring without affecting the cyclohexenyl double bond.

TransformationReagent/ConditionsProductReference
Oxidation (N-Oxide formation)H₂O₂/Acetic Acid or m-CPBA4-(2-Cyclohexenyl)-2-methylpyridine N-oxide chemicalforums.comarkat-usa.org
Reduction (to Piperidine)Samarium diiodide (SmI₂)/H₂O4-(2-Cyclohexenyl)-2-methylpiperidine clockss.org
Partial Reduction (to Dihydropyridine)Amine borane (B79455) or di-tert-butylbiphenyl (DBB)4-(2-Cyclohexenyl)-2-methyl-dihydropyridine nih.govrsc.orgresearchgate.net

Electrophilic and Nucleophilic Modification at Specific Sites

Electrophilic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it typically favors the 3-position. quora.com However, the activating effect of the methyl group at the 2-position and the alkyl group at the 4-position in this compound would direct electrophiles to the 3- and 5-positions.

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.orgquora.com The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, direct nucleophilic substitution on the ring is unlikely without prior activation, such as N-oxide formation or the introduction of a leaving group.

The methyl group at the 2-position is acidic and can be deprotonated by a strong base like butyllithium (B86547) to form a lithiated species. wikipedia.org This nucleophilic intermediate can then react with various electrophiles, allowing for functionalization at the methyl group. researchgate.net Similarly, condensation reactions with aldehydes, such as benzaldehyde, can occur at the methyl group if it possesses acidic hydrogens. vaia.com

Transformations of the Cyclohexenyl Moiety

The cyclohexenyl group offers a reactive site for a variety of addition and transformation reactions, primarily centered around the alkene double bond.

Functionalization of the Alkene Double Bond

The double bond within the cyclohexenyl ring is susceptible to a range of electrophilic addition reactions, allowing for the introduction of various functional groups.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA or other epoxidation agents such as hydrogen peroxide with a metal catalyst. youtube.comorganic-chemistry.org This reaction would yield 4-(2,3-epoxycyclohexyl)-2-methylpyridine. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to form diols or other difunctionalized compounds. libretexts.org

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). youtube.comkhanacademy.orgwikipedia.orglibretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Halogenation and Hydrohalogenation: The alkene can react with halogens (e.g., Br₂) to form a dihalide or with hydrogen halides (e.g., HBr) to form a halohydrin or an alkyl halide, following Markovnikov or anti-Markovnikov addition rules depending on the reagents and conditions. acs.org

ReactionReagentsProduct FeatureReference
Epoxidationm-CPBA, H₂O₂/catalystEpoxide ring youtube.comorganic-chemistry.org
Syn-DihydroxylationOsO₄, NMO or cold, dilute KMnO₄Vicinal syn-diol khanacademy.orgwikipedia.org
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺Vicinal anti-diol libretexts.org

Ring Transformations of the Cyclohexenyl System

The cyclohexenyl ring can undergo transformations that alter its structure, such as ring-opening reactions. For instance, after epoxidation, the resulting cyclohexene (B86901) oxide can undergo ring-opening polymerization catalyzed by various metal complexes. mdpi.comresearchgate.net The ring-opening of cyclohexene oxide can also be achieved with nucleophiles, often catalyzed by Lewis or Brønsted acids, leading to substituted cyclohexanol (B46403) derivatives. acs.orgnih.gov

Derivatization for Analytical Applications and Enhanced Reactivity

Chemical derivatization is often employed to modify a compound's properties for specific analytical techniques or to enhance its reactivity. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization can increase volatility, improve thermal stability, and enhance detection. jfda-online.comresearch-solution.comresearchgate.net

For a molecule like this compound, which contains a basic nitrogen and potentially hydroxyl groups after transformation of the cyclohexenyl moiety, common derivatization techniques include:

Silylation: Hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers using reagents like trimethylsilylimidazole or N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govnih.gov This increases volatility for GC analysis.

Acylation: Hydroxyl and amino groups can be acylated using reagents like fluorinated anhydrides (e.g., trifluoroacetic anhydride) to create derivatives that are more volatile and can be detected with high sensitivity by an electron capture detector (ECD). research-solution.com

These derivatization strategies are crucial for the accurate quantification and identification of the compound and its metabolites in complex matrices. jfda-online.com

Synthesis of Complex Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. The pyridine ring and the cyclohexenyl moiety offer multiple reaction sites for annulation and cyclization reactions.

One potential strategy involves the elaboration of the pyridine ring. For instance, the nitrogen atom of the pyridine can be quaternized, and subsequent intramolecular reactions involving the cyclohexenyl group could lead to the formation of fused ring systems such as quinolizinium (B1208727) salts. nih.gov The synthesis of quinolizinium derivatives has been achieved through the reaction of 2-alkenylpyridines with alkynes, catalyzed by transition metals like rhodium or ruthenium. nih.gov

Another approach could involve the transformation of the pyridine ring into a 2-pyridone. 2-Pyridones are versatile intermediates in organic synthesis and can be used to construct a variety of fused heterocyclic systems. nih.gov The conversion of a pyridine to a 2-pyridone can be achieved through various methods, including oxidation. Once formed, the 2-pyridone derivative of this compound could undergo further cyclization reactions, potentially involving the cyclohexenyl ring, to yield complex polycyclic structures.

Furthermore, the double bond in the cyclohexenyl ring is a site for various addition and cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a new six-membered ring fused to the cyclohexene. Intramolecular cyclization reactions involving the pyridine ring and the cyclohexenyl moiety could also be envisioned, potentially triggered by acid catalysis or transition metal catalysis.

Q & A

Basic: What synthetic methodologies are effective for introducing cyclohexenyl groups into pyridine derivatives like 4-(2-Cyclohexenyl)-2-methylpyridine?

Answer:
The synthesis of pyridine derivatives with cyclohexenyl substituents often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic acids can introduce aromatic or aliphatic groups to pyridine cores. Reaction conditions such as microwave-assisted heating (120°C in DMF) and optimized stoichiometry (e.g., K₃PO₄ as a base) enhance yields . Post-synthetic modifications, including hydrolysis (10% HCl in MeOH) or reduction (NaBH₄ in MeOH/DCM), are used to refine functional groups .

Advanced: How can molecular docking studies optimize this compound derivatives for enzyme inhibition?

Answer:
Molecular docking identifies critical interactions between the compound and target enzymes (e.g., CYP1B1). Key steps include:

  • Structural alignment : Align the compound with the enzyme’s active site using software like AutoDock.
  • Energy minimization : Assess steric/electronic complementarity to prioritize substituents (e.g., C2-pyridine groups enhance binding via π-π stacking) .
  • Validation : Compare computed binding affinities with experimental IC₅₀ values (e.g., 0.011 μM for estradiol-pyridine derivatives) . Advanced MD simulations further evaluate stability under physiological conditions.

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., cyclohexenyl proton shifts at δ 5.5–6.0 ppm).
  • HPLC-MS : Quantifies purity and detects intermediates (e.g., using C18 columns with acetonitrile/water gradients).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally analogous compounds like 5-cyclopentyl-2-(4-methylphenyl)pyridine .

Advanced: How do solvent effects influence the spectroscopic properties of substituted pyridines, and how can this be modeled computationally?

Answer:
Solvent polarity alters UV/Vis absorption maxima via solvatochromism. For example, polar solvents (e.g., DMSO) stabilize charge-transfer states in arylazo-pyridones, red-shifting λmax . Computational modeling involves:

  • TD-DFT : Predicts electronic transitions using solvent-implicit models (e.g., PCM).
  • Hammett parameters : Correlate substituent electronic effects (σ⁺) with spectral shifts . Experimental validation requires controlled solvent environments and high-purity reagents.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential volatility (refer to SDS for vapor pressure data).
  • Storage : Inert atmosphere (N₂) and desiccants to prevent degradation .
  • Disposal : Follow EPA guidelines for halogenated waste (if applicable) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridine derivatives?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Use reference compounds (e.g., α-naphthoflavone for CYP1B1 inhibition assays) .
  • Meta-analysis : Pool data from multiple studies, controlling for variables like cell lines (e.g., HEK293 vs. HepG2) or solvent effects (DMSO vs. ethanol) .
  • Orthogonal assays : Validate results via both enzymatic (EROD assay) and cellular (proliferation) endpoints .

Advanced: What role do pyridine rings play in charge-transfer interactions for corrosion inhibition?

Answer:
Pyridine derivatives act as electron donors via lone pairs on nitrogen. DFT studies reveal:

  • Adsorption geometry : Pyridine rings align parallel to metal surfaces, maximizing charge sharing .
  • Inhibition efficiency : Correlates with HOMO/LUMO gaps; narrower gaps enhance electron donation (e.g., methyl groups lower LUMO energy) . Experimental validation uses electrochemical impedance spectroscopy (EIS) and weight loss measurements in acidic media.

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for coupling efficiency .
  • Reaction monitoring : Use TLC or inline IR to track intermediate formation.
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/Et₂O) .

Advanced: Can this compound stabilize nucleic acids under acidic conditions?

Answer:
Pyridine derivatives may stabilize DNA via cation-π interactions, as shown in studies where pyridine counterions prevented denaturation at low pH . Experimental approaches:

  • Circular dichroism (CD) : Monitor DNA helical integrity in pyridine-containing buffers.
  • Molecular dynamics : Simulate binding to minor/major grooves . Applications include gene delivery systems targeting acidic tumor microenvironments.

Basic: What reference standards are available for characterizing this compound?

Answer:
Pharmaceutical-grade standards (e.g., USP/EP) ensure analytical accuracy. Key parameters:

  • Purity : ≥98% by HPLC (C18 column, 254 nm) .
  • Isotopic labeling : ¹³C/²H analogs for metabolic tracking .
  • Cross-validation : Compare with structurally similar compounds (e.g., 4-amino-2-methylpyridine) using GC-MS .

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4-(2-Cyclohexenyl)-2-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.